molecular formula C10H11NO2 B8740305 6,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

6,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B8740305
M. Wt: 177.20 g/mol
InChI Key: NWHFUPGSNWXRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6,7-dimethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H11NO2/c1-6-3-8-9(4-7(6)2)13-5-10(12)11-8/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

NWHFUPGSNWXRNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4,5-dimethyl-2-aminophenol (1.73 g, 12.6 mmol) in chloroform (50 mL) was added to a rapidly stirred saturated solution of sodium bicarbonate. Bromoacetyl bromide (1.1 mL, 2.54 g, 12.6 mmol) in chloroform (15 mL) was added dropwise to the rapidly stirring mixture. Stirring continued for 2 h. EtOAc was added. Layers separated and the EtOAc solution washed with H2O (1×), brine (1×), dried (MgSO4) and concentrated to give a brown solid, which was dissolved in DMF (85 mL). CsCO3 (4.1 g, 12.6 mmol) was added and the mixture heated at 80 deg. C. for 1 h, then poured into ice-H2O (200 mL). The crystallized product was collected, washed with H2O, and dried to give a tan solid (1.78 g, 80%). MS (ES) m/e 178[M+H]+.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CsCO3
Quantity
4.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice H2O
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
85 mL
Type
solvent
Reaction Step Six
Name
Yield
80%

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